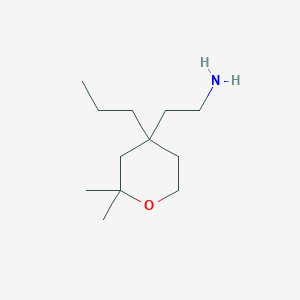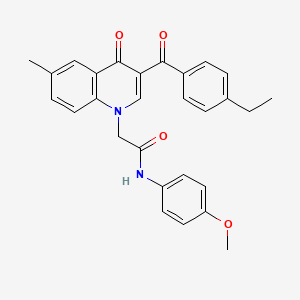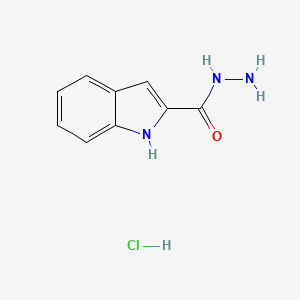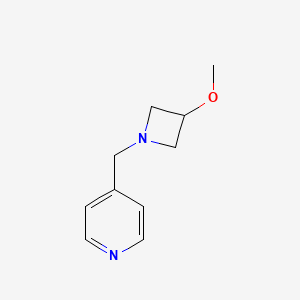
2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,2-Dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine, also known as DMTPE, is a novel molecule that has recently emerged as a promising platform for the development of various pharmaceutical and industrial agents. It is a cyclic amine that is composed of an alkyl chain with a nitrogen atom at the center. DMTPE has been used in the synthesis of a variety of compounds, including a variety of pharmaceuticals, such as antibiotics, antivirals, and antipsychotics. In addition, it has been explored as a potential therapeutic agent for a variety of diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Chemical Transformations
- In a study by Arutyunyan et al. (2018), the compound 2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine was synthesized through the reduction of (2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)acetonitrile with lithium aluminum hydride. This compound was then used to react with furfural and a heterocyclic ketone, leading to the formation of secondary amines and amides (Arutyunyan et al., 2018).
Antibacterial Activity
- A related compound, synthesized through a similar process, showed significant antibacterial activity. This indicates potential medical applications for compounds in this chemical class (Н. С. Арутюнян et al., 2015).
Utility in Organic Chemistry
- The synthesis and activity of related compounds have been explored in various chemical reactions. For example, Tejedor et al. (2018) demonstrated the use of 2,2-dimethyl-2H-pyrans, a structurally related class, in Diels-Alder/retro-Diels-Alder reactions to create aromatic platforms (Tejedor et al., 2018).
properties
IUPAC Name |
2-(2,2-dimethyl-4-propyloxan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-4-5-12(6-8-13)7-9-14-11(2,3)10-12/h4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKFZVBZDLZVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOC(C1)(C)C)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid](/img/structure/B2437157.png)

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2437160.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-butyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2437162.png)

![1-(3-Methoxybenzoyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2437166.png)
![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)




![4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride](/img/structure/B2437176.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)